molecular formula C15H12Cl2O2S B8285344 [[Bis(4-chlorophenyl)methyl]sulfanyl]acetic acid

[[Bis(4-chlorophenyl)methyl]sulfanyl]acetic acid

Cat. No. B8285344
M. Wt: 327.2 g/mol
InChI Key: BTPWNYQJOJYQIO-UHFFFAOYSA-N
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Patent
US05571825

Procedure details

A solution of 4,4'-dichlorobenzhydrol (Aldrich) (500 mg, 1.97 mmol), mercaptoacetic acid (181 mg, 1.97 mmol) and ρ-toluenesulfonic acid monohydrate (93 mg, 0.49 mmol) in 7 mL of toluene is stirred at room temperature for 2 hours followed by heating at 50°-60° C. for 1 hour. Upon cooling, the mixture is diluted with ethyl acetate, washed with water, brine, and dried over magnesium sulfate. The product is concentrated in vacuo to give [[bis-(4-chlorophenyl)methyl]thio]acetic acid as a pale yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH:6](O)[C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[SH:17][CH2:18][C:19]([OH:21])=[O:20].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH:6]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)[S:17][CH2:18][C:19]([OH:21])=[O:20])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C(C2=CC=C(C=C2)Cl)O)C=C1
Name
Quantity
181 mg
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
93 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating at 50°-60° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The product is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(SCC(=O)O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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